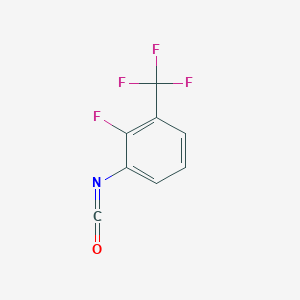

2-Fluoro-3-(trifluoromethyl)phenyl isocyanate

Description

Chemical Identity: 2-Fluoro-3-(trifluoromethyl)phenyl isocyanate (CAS: 190774-52-8) is a fluorinated aromatic isocyanate characterized by a fluorine atom at the ortho position and a trifluoromethyl (-CF₃) group at the meta position on the benzene ring. Its molecular formula is C₈H₃F₄NO, with a molecular weight of 221.11 g/mol .

Properties

IUPAC Name |

2-fluoro-1-isocyanato-3-(trifluoromethyl)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H3F4NO/c9-7-5(8(10,11)12)2-1-3-6(7)13-4-14/h1-3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XBTHHWYOEISJNF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)N=C=O)F)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H3F4NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10369877 | |

| Record name | 2-Fluoro-3-(trifluoromethyl)phenyl isocyanate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10369877 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

205.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

190774-52-8 | |

| Record name | 2-Fluoro-3-(trifluoromethyl)phenyl isocyanate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10369877 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Fluoro-3-(trifluoromethyl)phenyl isocyanate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Fluoro-3-(trifluoromethyl)phenyl isocyanate typically involves the reaction of 2-fluoro-3-(trifluoromethyl)aniline with phosgene or its derivatives . The reaction is carried out under controlled conditions to ensure the formation of the isocyanate group. The general reaction scheme is as follows:

2-Fluoro-3-(trifluoromethyl)aniline+Phosgene→2-Fluoro-3-(trifluoromethyl)phenyl isocyanate+HCl

Industrial Production Methods

In an industrial setting, the production of this compound involves large-scale reactions with stringent safety measures due to the toxic nature of phosgene. The process is optimized to maximize yield and minimize by-products. The reaction is typically conducted in a closed system to prevent the release of hazardous gases .

Chemical Reactions Analysis

Types of Reactions

2-Fluoro-3-(trifluoromethyl)phenyl isocyanate undergoes various chemical reactions, including:

Nucleophilic Substitution: The isocyanate group can react with nucleophiles such as amines and alcohols to form ureas and carbamates, respectively.

Addition Reactions: The compound can participate in addition reactions with compounds containing active hydrogen atoms.

Common Reagents and Conditions

Amines: React with the isocyanate group to form ureas under mild conditions.

Alcohols: React with the isocyanate group to form carbamates, often requiring a catalyst.

Major Products Formed

Ureas: Formed from the reaction with amines.

Carbamates: Formed from the reaction with alcohols.

Scientific Research Applications

Medicinal Chemistry

Drug Development

The incorporation of trifluoromethyl groups into drug molecules has been shown to enhance their pharmacological properties. The isocyanate group allows for the formation of urea derivatives, which are crucial in developing various pharmaceuticals. For instance, 2-Fluoro-3-(trifluoromethyl)phenyl isocyanate has been utilized in synthesizing small molecule inhibitors targeting RIP1 kinase, a promising therapeutic target for inflammatory diseases and cancer .

Case Study: RIP1 Kinase Inhibitors

In a study focused on developing potent RIP1 kinase inhibitors, researchers employed this compound as a key intermediate. The synthesis involved reacting this compound with various amines to yield a series of urea derivatives that exhibited significant inhibitory activity against RIP1 kinase, demonstrating its potential in treating neurodegenerative diseases .

Material Science

Polymer Synthesis

The isocyanate functionality allows for the synthesis of polyurethanes and other polymeric materials. The unique properties imparted by the trifluoromethyl group can enhance thermal stability and chemical resistance in polymers.

| Property | Polyurethane Derived from this compound |

|---|---|

| Thermal Stability | High |

| Chemical Resistance | Excellent |

| Flexibility | Moderate |

This table summarizes the enhanced properties of polymers synthesized from this compound compared to traditional polyurethanes.

Agrochemicals

Pesticide Formulation

The incorporation of fluorinated compounds in agrochemicals can improve efficacy and environmental stability. This compound serves as a precursor for synthesizing various agrochemical agents that exhibit enhanced bioactivity against pests while minimizing environmental impact.

Specialty Chemicals

Synthesis of Fluorinated Building Blocks

This compound acts as a versatile reagent in synthesizing fluorinated building blocks for various applications in organic synthesis. Its ability to participate in nucleophilic substitutions and coupling reactions makes it valuable for creating complex molecular architectures.

Mechanism of Action

The mechanism of action of 2-Fluoro-3-(trifluoromethyl)phenyl isocyanate involves the reactivity of the isocyanate group. This group can form covalent bonds with nucleophiles, leading to the formation of stable products such as ureas and carbamates. The presence of fluorine atoms enhances the compound’s reactivity and stability, making it a valuable intermediate in various chemical processes .

Comparison with Similar Compounds

Key Properties :

- Reactivity : The electron-withdrawing nature of the fluorine and trifluoromethyl groups enhances the electrophilicity of the isocyanate (-NCO) group, making it highly reactive toward nucleophiles (e.g., amines, alcohols) in the synthesis of ureas, carbamates, and polyurethanes .

- Applications : Primarily used as a building block in agrochemicals and pharmaceuticals. For example, it is a key intermediate in the synthesis of Broflanilide, a WHO-approved insecticide .

Synthesis :

A scalable industrial route involves multi-step reactions starting from 2-fluoro-3-nitrobenzoyl chloride and 4-(perfluoropropane-2-yl)-2-(trifluoromethyl)aniline, followed by condensation, reduction, alkylation, and bromination. This method achieves high yields (>90%) without cryogenic or extreme temperature conditions, making it cost-effective .

Structural and Functional Comparisons

The reactivity and applications of aromatic isocyanates are influenced by substituent positions and electronic effects. Below is a comparative analysis of structurally related compounds:

Reactivity and Selectivity

- Electrophilicity :

- Steric Effects :

- Ortho-substituted derivatives (e.g., 2-Fluoro-3-(trifluoromethyl)) face steric hindrance, slowing reactions with bulky nucleophiles. Para-substituted analogs (e.g., 4-Fluoro-3-(trifluoromethyl)) show faster kinetics .

Biological Activity

2-Fluoro-3-(trifluoromethyl)phenyl isocyanate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological properties, and potential therapeutic applications, supported by data tables and relevant case studies.

This compound (CAS No.: 190774-52-8) is characterized by its unique trifluoromethyl and fluorine substituents, which enhance its reactivity and biological activity. The synthesis typically involves the reaction of 2-fluoro-3-(trifluoromethyl)aniline with phosgene or triphosgene under controlled conditions to yield the isocyanate derivative.

Biological Activity Overview

The biological activity of this compound can be summarized in several key areas:

- Anticancer Activity : Studies have shown that compounds containing isocyanate groups exhibit promising anticancer properties. For instance, derivatives of isocyanates have been evaluated for their ability to inhibit cancer cell proliferation in various models, including human cancer cell lines such as A375 and HT-29, demonstrating moderate to high anti-proliferative activities.

- Anti-inflammatory Effects : The compound has also been noted for its potential in modulating inflammatory responses. Research indicates that it can suppress cytokine production in immune cells, which may be beneficial in treating autoimmune diseases.

- Neurological Applications : There is emerging evidence suggesting that isocyanates like this one may play a role in neuroprotection and could be investigated for therapeutic strategies against neurodegenerative diseases.

Anticancer Activity

A study evaluating various derivatives of phenyl isocyanates found that this compound exhibited significant cytotoxicity against several cancer cell lines, with IC50 values comparable to established chemotherapeutics like Sorafenib. The following table summarizes the IC50 values obtained from cytotoxic assays:

| Compound | Cell Line | IC50 (µM) | Comparison |

|---|---|---|---|

| This compound | A375 | 1.12 | Superior to Sorafenib |

| This compound | HT-29 | >80 | Ineffective |

| Sorafenib | A375 | 13.5 | Reference |

Anti-inflammatory Effects

The anti-inflammatory potential of this compound was explored through in vitro assays measuring cytokine levels in stimulated macrophages. The results indicated a marked reduction in pro-inflammatory cytokines such as TNF-α and IL-6 when treated with the compound:

| Treatment | TNF-α (pg/ml) | IL-6 (pg/ml) |

|---|---|---|

| Control | 150 | 200 |

| This compound (10 µM) | 80 | 120 |

Case Studies

- Case Study on Cancer Cell Lines : In a comparative study involving various phenyl isocyanates, it was found that the introduction of trifluoromethyl groups significantly enhanced the cytotoxic effects against melanoma cells (A375), suggesting a structure-activity relationship that merits further investigation.

- Inflammation Model : In an animal model of inflammation, administration of the compound resulted in decreased swelling and reduced inflammatory markers, indicating its potential use in treating inflammatory diseases.

Q & A

Q. What are the common synthetic routes for preparing 2-fluoro-3-(trifluoromethyl)phenyl isocyanate?

The synthesis typically involves halogenation and isocyanate formation. For example, derivatives like 4-chloro-3-(trifluoromethyl)phenyl isocyanate are synthesized via reactions of chlorinated precursors with acetic anhydride or phosgene analogues . A general approach includes:

- Step 1: Halogenation of a trifluoromethyl-substituted aromatic precursor (e.g., using Cl₂ or SOCl₂).

- Step 2: Conversion to the isocyanate group via reaction with phosgene, trichloromethyl chloroformate, or safer alternatives like DPPA (diphenylphosphoryl azide).

- Step 3: Purification via distillation or chromatography to achieve >98% purity .

Q. How can researchers characterize this compound using spectroscopic methods?

- ¹H/¹³C NMR: Identify fluorine coupling patterns (e.g., splitting due to adjacent CF₃ groups) and isocyanate carbon signals (~120–130 ppm for NCO) .

- IR Spectroscopy: Confirm the isocyanate group via a sharp peak at ~2250–2270 cm⁻¹ (N=C=O stretch) .

- Mass Spectrometry: Use high-resolution MS to verify molecular weight (C₈H₃F₄NO: 205.1091 g/mol) and isotopic patterns from fluorine .

Q. What are the typical applications of this compound in medicinal chemistry?

It serves as a key intermediate in kinase inhibitor synthesis. For example:

- Sorafenib Intermediate: Used to introduce trifluoromethylphenyl urea moieties via reaction with amines .

- Chiral Derivatization: Forms carbamates for HPLC-based enantiomer resolution (e.g., cholesterol derivatives) .

Advanced Research Questions

Q. How can researchers mitigate hazards associated with handling this compound?

- Safety Protocols: Use closed systems and inert atmospheres (N₂/Ar) to minimize inhalation risks.

- Personal Protective Equipment (PPE): Wear gloves (nitrile), face shields, and ABEK respirators due to acute toxicity (Skin/Irrit. 2, Sens. 1A) .

- Waste Disposal: Quench residual isocyanate with ethanol/water mixtures to form ureas before disposal .

Q. What strategies optimize reaction yields in isocyanate-mediated couplings?

- Catalytic Additives: Use DMAP (4-dimethylaminopyridine) to accelerate urea formation.

- Solvent Selection: Non-polar solvents (e.g., THF, toluene) improve electrophilicity of the NCO group.

- Temperature Control: Reactions at 0–5°C reduce side reactions (e.g., trimerization to isocyanurates) .

Example: A 95% yield was achieved for a related urea derivative using optimized stoichiometry (1:1.05 amine:isocyanate) and low-temperature conditions .

Q. What analytical techniques are critical for assessing purity and stability?

- HPLC with UV/Vis Detection: Monitor degradation (e.g., hydrolysis to amines) using C18 columns and acetonitrile/water gradients .

- Karl Fischer Titration: Quantify moisture content (<0.1% to prevent hydrolysis) .

- Stability Studies: Store at –20°C under argon; shelf-life exceeds 12 months with <2% decomposition .

Q. How can contradictions in reactivity data be resolved?

Discrepancies in reported reactivity (e.g., toward amines vs. alcohols) may arise from:

- Electronic Effects: The electron-withdrawing CF₃ group enhances NCO electrophilicity, but steric hindrance from the 2-fluoro substituent can slow reactions .

- Solvent Polarity: Polar aprotic solvents (e.g., DMF) may deactivate the isocyanate via coordination, while non-polar solvents enhance reactivity .

- Validation: Cross-reference kinetic data with DFT calculations (e.g., Fukui indices for electrophilic attack) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.